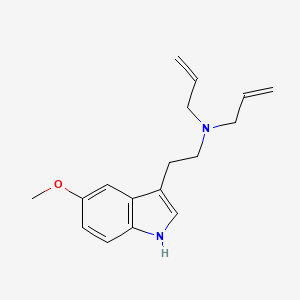
Mono(4-oxopentyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(4-oxopentyl)phthalate is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.25. It is a derivative of phthalic acid, where one of the ester groups is substituted with a 4-oxopentyl group. This compound is primarily used in biochemical research, particularly in the field of proteomics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mono(4-oxopentyl)phthalate typically involves the esterification of phthalic anhydride with 4-oxopentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: Mono(4-oxopentyl)phthalate can undergo various chemical reactions, including:
Oxidation: The 4-oxopentyl group can be further oxidized to form carboxylic acids.
Reduction: The carbonyl group in the 4-oxopentyl moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mono(4-oxopentyl)phthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It serves as a plasticizer in the production of flexible plastics and as a stabilizer in various polymer formulations.
Mecanismo De Acción
Mono(4-oxopentyl)phthalate can be compared with other phthalate derivatives, such as:
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness: this compound is unique due to the presence of the 4-oxopentyl group, which imparts distinct chemical and physical properties. This substitution allows for specific interactions with biological molecules, making it valuable in biochemical research.
Comparación Con Compuestos Similares
- Diethyl phthalate: Used as a plasticizer and in personal care products.
- Dibutyl phthalate: Commonly used in adhesives and coatings.
- Di(2-ethylhexyl) phthalate: Widely used as a plasticizer in the production of flexible PVC.
Propiedades
Número CAS |
1334311-47-5 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 |
Nombre IUPAC |
2-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |
Clave InChI |
PONNZCAISKYXCO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1,2-Benzenedicarboxylic Acid Mono-4-oxopentyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


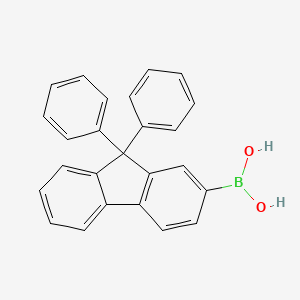
![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)
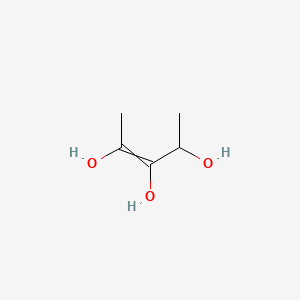
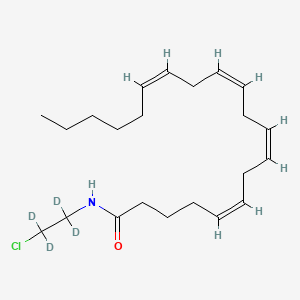
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
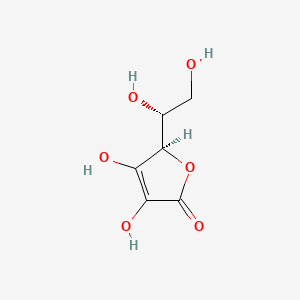
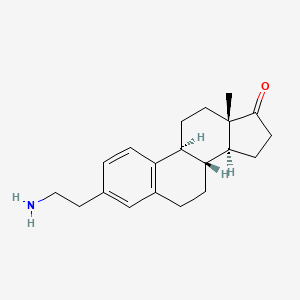
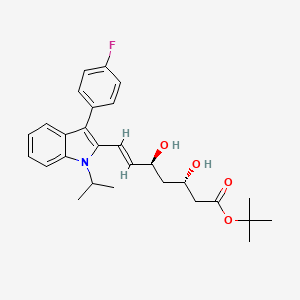
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
